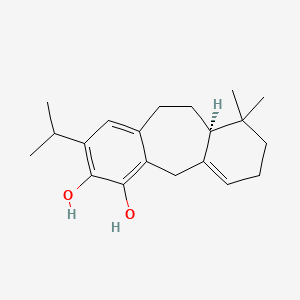

Barbatusol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol |

InChI |

InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1 |

InChI Key |

ZSBGZCORDLYKJB-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3CCC2=C1)(C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |

Synonyms |

barbatusol |

Origin of Product |

United States |

Foundational & Exploratory

Barbatusol's Potential Mechanism of Action in Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document details the mechanism of action of the hydroethanolic extract of Plectranthus barbatus (HEPB) in relation to its antihypertensive effects. While barbatusol (B1201560) is a significant diterpenoid component of this plant, the current body of scientific literature does not isolate its specific contribution to the observed vasorelaxant and blood pressure-lowering properties. Therefore, the mechanisms described herein pertain to the whole extract and should not be exclusively attributed to this compound. Further research is required to elucidate the precise role of isolated this compound.

Executive Summary

Hypertension is a critical global health issue, and natural products are a promising source for novel therapeutic agents. Plectranthus barbatus, a plant used in traditional medicine for cardiovascular disorders, has demonstrated significant vasorelaxant and antihypertensive properties.[1] The primary mechanism of action of its hydroethanolic extract (HEPB) is centered on endothelium-dependent vasodilation, primarily mediated through the modulation of potassium (K+) and calcium (Ca2+) channels in vascular smooth muscle cells.[1][2] Notably, the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways do not appear to play a significant role.[2]

Core Mechanism of Action: Vasodilation

The antihypertensive effect of HEPB is predominantly attributed to its ability to induce vasodilation, thereby reducing peripheral vascular resistance. This vasorelaxant effect is endothelium-dependent, indicating that the inner lining of blood vessels is crucial for mediating this response.[1][2]

Role of Potassium (K+) Channels

HEPB induces hyperpolarization of vascular smooth muscle cells by activating specific types of K+ channels. This leads to the closure of voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and causing muscle relaxation.

The key K+ channels involved are:

-

Ca2+-activated K+ channels (KCa): Blockade of these channels with tetraethylammonium (B1195904) (TEA) significantly reduces the vasorelaxant effect of HEPB.[2]

-

Voltage-dependent K+ channels (Kv): Inhibition of these channels with 4-aminopyridine (B3432731) (4-AP) also attenuates the vasodilatory response to HEPB.[2]

Conversely, ATP-sensitive K+ channels (KATP) and inward-rectifier K+ channels (Kir) do not seem to be involved, as their respective blockers, glibenclamide and barium chloride, do not significantly alter the effects of HEPB.[2]

Role of Calcium (Ca2+) Channels

HEPB directly affects Ca2+ influx into vascular smooth muscle cells. It inhibits the contractile responses induced by high concentrations of potassium chloride (KCl) and calcium chloride (CaCl2), which are known to depolarize the cell membrane and open voltage-dependent Ca2+ channels.[1][2] This suggests that a component of the vasorelaxant mechanism involves the blockade of L-type voltage-dependent calcium channels, similar to the action of drugs like nifedipine.[1][2]

Minor Contribution of Muscarinic Receptors

There is evidence for a slight involvement of muscarinic receptors in the vasorelaxant effect of HEPB. The presence of atropine, a non-selective muscarinic receptor antagonist, causes a small reduction in the vasodilatory response.[2][3]

Signaling Pathways Not Significantly Involved

-

Nitric Oxide (NO) Pathway: The vasorelaxant effect of HEPB is not significantly affected by the presence of L-NAME (a non-selective nitric oxide synthase inhibitor) or ODQ (a selective inhibitor of soluble guanylate cyclase). This indicates that the NO-sGC-cGMP pathway is not a primary mediator of HEPB-induced vasodilation.[2]

-

Prostaglandin Pathway: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, does not significantly alter the vasorelaxant effect of HEPB, ruling out a major role for prostaglandins (B1171923) in this process.[2]

Quantitative Data

The following table summarizes the key quantitative data from studies on the hydroethanolic extract of Plectranthus barbatus (HEPB).

| Parameter | Condition | Value | Reference |

| EC50 (Vasorelaxation) | HEPB alone | ~347.10 µg/mL | [2] |

| + L-NAME | ~417.20 µg/mL | [2] | |

| + ODQ | ~426.00 µg/mL | [2] | |

| + Indomethacin | ~398.70 µg/mL | [2] | |

| + Atropine | ~476.40 µg/mL | [2][3] | |

| + Tetraethylammonium (TEA) | ~611.60 µg/mL | [2] | |

| + 4-Aminopyridine (4-AP) | ~380.50 µg/mL | [2] | |

| + Glibenclamide | ~344.60 µg/mL | [2] | |

| + Barium Chloride | ~360.80 µg/mL | [2] |

Experimental Protocols

Preparation of Hydroethanolic Extract of P. barbatus (HEPB)

Dried and powdered leaves of Plectranthus barbatus are subjected to maceration with a 70% ethanol (B145695) solution for a period of 7 days with daily agitation. The resulting extract is filtered and concentrated under reduced pressure in a rotary evaporator to yield the crude hydroethanolic extract.

Isolated Aortic Ring Vasorelaxation Assay

-

Animal Model: Spontaneously hypertensive rats (SHR) are used as a model for hypertension.

-

Tissue Preparation: The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings of approximately 2-3 mm in length.

-

Organ Bath Setup: Aortic rings are mounted in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Contraction and Relaxation: The aortic rings are pre-contracted with phenylephrine (B352888) (1 µM). Once a stable contraction is achieved, cumulative concentrations of HEPB are added to the organ bath to elicit a dose-dependent relaxation response.

-

Inhibitor Studies: To investigate the mechanism of action, aortic rings are incubated with various inhibitors (e.g., L-NAME, atropine, TEA, 4-AP) for 30 minutes prior to pre-contraction with phenylephrine and subsequent addition of HEPB.

Calcium-induced Contraction Assay

-

Preparation: Aortic rings are prepared and mounted as described above.

-

Calcium-free Medium: The rings are stabilized in a Ca2+-free Krebs solution containing EGTA to chelate any residual Ca2+.

-

Depolarization: The rings are then exposed to a high-K+ (60 mM) Ca2+-free solution to depolarize the cell membranes.

-

Calcium Addition: Cumulative concentrations of CaCl2 are added to the bath to induce contraction by promoting Ca2+ influx through voltage-gated calcium channels.

-

HEPB Incubation: The experiment is repeated after incubating the aortic rings with different concentrations of HEPB to assess its inhibitory effect on Ca2+-induced contractions.

Visualizations

Caption: Proposed signaling pathway for the vasorelaxant effect of HEPB.

Caption: Workflow for isolated aortic ring vasorelaxation experiments.

References

- 1. Role of K+ and Ca2+ Channels in the Vasodilator Effects of Plectranthus barbatus (Brazilian Boldo) in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of K+ and Ca2+ Channels in the Vasodilator Effects of Plectranthus barbatus (Brazilian Boldo) in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

Isolating and Purifying Barbatusol from Coleus barbatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Barbatusol, a bioactive diterpene found in Coleus barbatus (also known as Plectranthus barbatus). This document outlines established experimental protocols, summarizes relevant quantitative data, and visualizes key processes to facilitate research and development efforts.

Introduction to this compound

This compound is a phenolic diterpene with a rearranged abietane (B96969) skeleton, first isolated from the plant Coleus barbatus.[1] This compound has garnered interest within the scientific community for its potential biological activities. The effective isolation and purification of this compound are critical preliminary steps for comprehensive preclinical and clinical investigations.

Extraction of Bioactive Compounds from Coleus barbatus

The initial step in obtaining this compound is the extraction of crude bioactive compounds from the plant material, typically the roots. Various extraction techniques have been explored for Coleus barbatus, each with distinct advantages in terms of efficiency and selectivity.

Extraction Methodologies

Several methods can be employed for the extraction of diterpenes and other phytochemicals from Coleus barbatus. These include conventional and modern techniques:

-

Shaking Water Bath Extraction (SWE): A conventional method involving the maceration of the plant material in a solvent with continuous agitation at a controlled temperature.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. UAE is often considered more effective for the extraction of polyphenols from P. barbatus roots.[2][3][4]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

-

Soxhlet Extraction: A classical and exhaustive extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material.

Solvent Selection

The choice of solvent is a critical parameter in the extraction process. Different solvents exhibit varying polarities, which influences their ability to dissolve specific compounds. For Coleus barbatus, several solvents have been investigated:

-

Methanol (B129727): Often shows high efficiency in extracting diterpenes like forskolin (B1673556) from Coleus species.

-

Ethanol (B145695): A safer and effective solvent for extracting bioactive compounds. Ethanol extracts of P. barbatus have demonstrated high antioxidant activity.[4][5] An 80% ethanol solution is considered optimal for flavonoid extraction, while 40% and 60% solutions are effective for general polyphenolic compounds.[3]

-

Ethyl Acetate (B1210297): Another solvent used in the extraction of compounds from Coleus.

-

Water: While less effective than alcohols for many non-polar compounds, it can be used, particularly in combination with other solvents or for extracting specific polar molecules.

Quantitative Data on Extraction

| Extraction Method | Solvent | Extraction Time (min) | Plant Material Fraction | Yield (%) |

| MAE | Water | - | Coarse (0.5-1.25 mm) | 36.36 |

| UAE | Water | 15 | Coarse (0.5-1.25 mm) | 35.10 |

| SWE | 40% Ethanol | 60 | Fine (≤0.5 mm) | 33.85 |

| UAE | 60% Ethanol | 30 | Fine (≤0.5 mm) | 33.45 |

| SWE | 60% Ethanol | 60 | Fine (≤0.5 mm) | 33.15 |

Data adapted from a study on the extraction of polyphenols from P. barbatus roots.[2][5]

Purification of this compound

Following the initial extraction, a multi-step purification process is necessary to isolate this compound from the crude extract. Chromatographic techniques are central to this purification strategy.

Chromatographic Techniques

A combination of chromatographic methods is typically employed to achieve high purity of the target compound.

-

Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract. A variety of stationary phases can be used, including silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents with increasing polarity to separate compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. It is also the preferred method for the separation and quantification of polyphenolic compounds.[6]

-

High-Speed Counter-Current Chromatography (HSCCC): This is an all-liquid chromatographic technique that can be effective for the separation of natural products.[7]

Experimental Protocol for Purification

The following is a generalized protocol for the isolation and purification of this compound based on standard phytochemical procedures.

-

Preparation of Crude Extract: The dried and powdered roots of Coleus barbatus are extracted with a suitable solvent (e.g., ethanol or methanol) using one of the methods described in Section 2. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Initial Fractionation by Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Further Purification by Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound are pooled, concentrated, and subjected to column chromatography on Sephadex LH-20.

-

Elution is typically carried out with a solvent such as methanol to separate compounds based on their molecular size and polarity.

-

-

Final Purification by Preparative HPLC:

-

The fraction containing this compound is further purified by preparative HPLC to obtain the compound in high purity.

-

The choice of column and mobile phase will depend on the specific properties of this compound and can be optimized through analytical HPLC.

-

Structural Elucidation

The final step is to confirm the identity and purity of the isolated this compound. This is achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Coleus barbatus.

Caption: Workflow for this compound Isolation and Purification.

Hypothetical Anti-Inflammatory Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural diterpenes exhibit anti-inflammatory properties by targeting key inflammatory pathways such as NF-κB and MAPK. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.

Conclusion

The isolation and purification of this compound from Coleus barbatus is a multi-step process that requires careful selection of extraction and chromatographic techniques. While specific quantitative data for this compound is limited, the methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize their own protocols. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Lycium barbarum polysaccharides on cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Barbatusol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatusol (B1201560) is a bioactive abietane (B96969) diterpenoid found in the plant Coleus barbatus (synonymous with Plectranthus barbatus), a member of the Lamiaceae family. This compound has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymes, intermediates, and relevant experimental methodologies.

Core Biosynthesis Pathway

The biosynthesis of this compound, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into two major stages: the formation of the core abietane skeleton by diterpene synthases (diTPSs) and subsequent oxidative modifications by cytochrome P450 monooxygenases (CYP450s). While the complete pathway to this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of the related and co-occurring diterpenoid, forskolin (B1673556), in C. barbatus.

Stage 1: Formation of the Diterpene Skeleton

The initial steps leading to the formation of the labdane-type diterpene precursor are catalyzed by two functionally distinct diTPSs, CfTPS2 and CfTPS3.

-

Geranylgeranyl Diphosphate (GGPP) to 13R-Manoyl Oxide:

-

Enzymes: A Class II diTPS, CfTPS3 (a copalyl diphosphate synthase), first cyclizes GGPP to form (+)-copalyl diphosphate (CPP). Subsequently, a Class I diTPS, CfTPS2 (a kaurene synthase-like enzyme), acts on (+)-CPP to produce 13R-manoyl oxide. This two-step conversion is a critical entry point for the biosynthesis of a variety of diterpenoids in C. barbatus.

-

Stage 2: Oxidative Modifications

Following the formation of 13R-manoyl oxide, a series of oxidative reactions catalyzed by CYP450s are required to produce the final this compound structure. While the specific CYP450s involved in the this compound branch of the pathway have not yet been definitively identified, studies on forskolin biosynthesis in C. barbatus have identified several CYP450s from the CYP76AH subfamily that are responsible for the extensive oxidation of 13R-manoyl oxide. It is hypothesized that one or more distinct CYP450s from this plant, likely also from the CYP76 family, are responsible for the specific hydroxylations and rearrangements required to convert 13R-manoyl oxide or a downstream intermediate into this compound. The proposed, yet unconfirmed, steps involve hydroxylation at specific positions of the abietane skeleton.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetic parameters for the enzymes directly leading to this compound and the in planta concentrations of its specific intermediates are not available in the literature. However, data from studies on related diterpenoid pathways in C. barbatus can provide a useful reference.

Table 1: Quantitative Data on Related Diterpenoid Biosynthesis in Coleus barbatus

| Parameter | Value | Enzyme/Metabolite | Host/Tissue | Reference |

| Forskolin concentration | Up to 1% of dry root weight | Forskolin | Coleus barbatus roots | [General knowledge] |

| 13R-Manoyl Oxide Production | ~1.5 mg/L | CfTPS2 and CfTPS3 | Engineered E. coli | [General knowledge] |

Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of Diterpene Synthases from Coleus barbatus

This protocol describes the general workflow for expressing and functionally characterizing diTPSs, such as CfTPS2 and CfTPS3, in a microbial host.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from C. barbatus root tissue.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequences of the target diTPS genes (e.g., CfTPS2, CfTPS3) using gene-specific primers.

- Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

2. Heterologous Expression:

- Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain (e.g., INVSc1).

- For co-expression of multiple enzymes, co-transform the respective plasmids.

- Grow the transformed cells in appropriate media to a desired optical density (e.g., OD600 of 0.6-0.8 for E. coli).

- Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

- Continue cultivation at a lower temperature (e.g., 16-20 °C) for 16-48 hours to enhance soluble protein expression.

3. In Vivo Product Analysis:

- If a host strain engineered to produce GGPP is used, the diterpene products can be directly extracted from the culture.

- Harvest the cells by centrifugation.

- Extract the cell pellet and/or the culture medium with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

- Concentrate the extract and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced diterpenes by comparing their mass spectra and retention times with authentic standards.

4. In Vitro Enzyme Assays:

- Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Perform enzyme assays in a reaction buffer containing the purified enzyme(s), the substrate (GGPP or CPP), and necessary co-factors (e.g., MgCl2).

- Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

- Stop the reaction and dephosphorylate the products using a phosphatase (e.g., alkaline phosphatase).

- Extract the products with an organic solvent and analyze by GC-MS.

Protocol 2: Functional Characterization of Cytochrome P450s

This protocol outlines the steps for the functional characterization of CYP450s potentially involved in this compound biosynthesis using a yeast expression system.

1. Yeast Strain and Vector:

- Use a Saccharomyces cerevisiae strain suitable for heterologous expression of CYP450s (e.g., WAT11), which co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase.

- Clone the full-length coding sequence of the candidate CYP450 gene from C. barbatus into a yeast expression vector (e.g., pYES2/NT C).

2. Yeast Transformation and Expression:

- Transform the yeast strain with the CYP450 expression construct.

- If the substrate for the CYP450 is not endogenously produced, co-transform with plasmids carrying the genes for the biosynthesis of the substrate (e.g., CfTPS2 and CfTPS3 to produce 13R-manoyl oxide).

- Grow the transformed yeast in a selective medium with glucose.

- Induce gene expression by transferring the cells to a medium containing galactose.

- Continue cultivation for 48-72 hours.

3. Metabolite Extraction and Analysis:

- Harvest the yeast cells by centrifugation.

- Extract the metabolites from the cell pellet and the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

- Concentrate the extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products. Comparison with authentic standards or NMR analysis of purified products is required for definitive structure elucidation.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for diTPS functional characterization.

Caption: Workflow for CYP450 functional characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Coleus barbatus is a complex process involving at least a two-step cyclization of GGPP to form a diterpene scaffold, followed by a series of oxidative modifications. While the initial cyclization steps are likely shared with the well-studied forskolin pathway, the specific CYP450s responsible for the final steps to this compound remain to be identified and characterized. Future research should focus on the functional screening of candidate CYP450 genes from C. barbatus, particularly those from the CYP76 family, using the intermediates of the forskolin pathway as substrates. The successful elucidation of the complete this compound biosynthesis pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable diterpenoids.

In Silico Docking of Barbatusol: A Technical Guide to Unveiling Potential Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbatusol, a diterpenoid compound isolated from plants of the Lamiaceae family such as Coleus barbatus and Rosmarinus officinalis, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with macromolecular targets, thereby elucidating potential mechanisms of action and guiding further experimental validation. This technical guide provides a comprehensive overview of the methodologies and considerations for conducting in silico docking studies with this compound, presents available physicochemical data, and outlines a generalized workflow for such investigations. While specific docking studies detailing the interaction of this compound with various protein targets are not extensively documented in publicly available literature, this guide offers a robust framework for researchers to initiate and conduct such analyses.

Introduction to this compound and In Silico Docking

This compound is a complex natural product with a unique chemical scaffold, making it an interesting candidate for drug discovery. Its biological activities suggest that it may interact with specific protein targets to exert its effects. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between this compound (the ligand) and a protein of interest (the receptor), researchers can gain insights into:

-

Binding Affinity: The strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol).

-

Binding Mode: The specific orientation and conformation of this compound within the protein's binding site.

-

Key Intermolecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

-

Potential for Inhibition or Activation: Whether the binding is likely to modulate the protein's function.

This information is invaluable for prioritizing compounds for synthesis and biological testing, optimizing lead compounds, and understanding structure-activity relationships.

Data Presentation: Physicochemical Properties of this compound

Prior to performing in silico docking, it is crucial to assess the drug-like properties of the ligand. An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis provides insights into the pharmacokinetic and pharmacodynamic profile of a compound. While comprehensive docking data for this compound is scarce, a comparative ADMET analysis has been reported, highlighting its favorable properties.

Table 1: Summary of ADMET Properties for this compound and a Comparator

| Property | This compound | Nirmatrelvir (Comparator) | Interpretation |

| Solubility | Superior | Lower | This compound is predicted to have better solubility, which is advantageous for formulation and bioavailability. |

| Permeability | Superior | Lower | Higher permeability suggests better absorption across biological membranes. |

| Intestinal Absorption | Superior | Lower | This compound is likely to be more readily absorbed from the gastrointestinal tract. |

| Distribution | Favorable | Less Favorable | Indicates potentially better distribution to target tissues. |

| Toxicity Profile | Lower | Higher (Toxicity and Hepatotoxicity) | This compound is predicted to have a more favorable safety profile. |

Data interpreted from a comparative in silico investigation.[1]

Experimental Protocols: A Generalized Workflow for this compound Docking

The following section details a typical and robust methodology for performing in silico docking of this compound with a selected protein target. This protocol is based on standard practices in the field and can be adapted for various software suites.

Preparation of the Receptor Protein

-

Protein Selection and Retrieval: A protein target is chosen based on a therapeutic hypothesis (e.g., a key enzyme in an inflammatory pathway). Its three-dimensional structure is retrieved from a protein database such as the Protein Data Bank (PDB).

-

Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other non-essential molecules.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.

-

Charge Assignment: Appropriate charges are assigned to the protein atoms.

-

Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to arrive at a low-energy conformation.

Preparation of the Ligand (this compound)

-

Structure Generation: A 2D or 3D structure of this compound is created using chemical drawing software. The structure can also be obtained from chemical databases like PubChem.

-

Ligand Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.

-

Charge and Torsion Angle Assignment: Appropriate charges are assigned to the atoms of this compound, and its rotatable bonds are defined.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

-

Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of this compound within the grid box.

-

Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

-

Analysis of Results: The top-ranked poses are analyzed to identify the most favorable binding mode and the key interactions between this compound and the protein.

The following diagram illustrates the general workflow for an in silico docking study.

Visualization of a Potential Signaling Pathway for this compound

Given the anti-inflammatory properties attributed to compounds from Coleus barbatus, a plausible mechanism of action for this compound could be the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. While direct evidence of this compound's interaction with proteins in this pathway is pending, the following diagram illustrates a simplified representation of this pathway, which could be a source of potential targets for docking studies.

Conclusion and Future Directions

In silico molecular docking presents a promising avenue for exploring the therapeutic potential of this compound. The favorable ADMET profile of this compound suggests it is a viable candidate for drug development. Although specific docking studies on this compound are not yet widely available, the methodologies and workflows outlined in this guide provide a clear path for researchers to undertake such investigations. Future studies should focus on docking this compound against a panel of validated targets for diseases like cancer and inflammatory disorders. The insights gained from these computational analyses will be instrumental in guiding the design of in vitro and in vivo experiments to validate the predicted biological activities of this compound and to accelerate its journey from a natural product to a potential therapeutic agent.

References

Screening of Barbatusol Derivatives for Enhanced Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatusol (B1201560), a rearranged abietane (B96969) diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus), has garnered significant interest in the scientific community due to its diverse biological activities. Preliminary studies have indicated its potential as a scaffold for the development of novel therapeutic agents. Chemical modification of the this compound core can lead to the generation of a library of derivatives with potentially enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the methodologies and workflows for screening this compound derivatives to identify lead compounds with enhanced cytotoxic, anti-inflammatory, and antibacterial properties. The experimental protocols and signaling pathway diagrams presented herein are intended to serve as a detailed resource for researchers in the field of natural product-based drug discovery.

It is important to note that while the methodologies and pathways described are well-established, the quantitative data presented in the tables are illustrative examples to demonstrate data presentation and are not derived from a single comprehensive study on a complete series of this compound derivatives.

Experimental Workflow for Screening this compound Derivatives

The successful screening of a library of this compound derivatives involves a systematic workflow, from the initial synthesis or isolation of the compounds to multi-tiered biological evaluation. This process is designed to efficiently identify derivatives with promising bioactivity and a favorable preliminary safety profile.

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Data Presentation: Bioactivity of this compound Derivatives

Clear and structured presentation of quantitative data is crucial for the comparative analysis of a library of derivatives. The following tables provide templates for summarizing the results from cytotoxic, anti-inflammatory, and antibacterial screening assays.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (µM) ± SD |

| This compound | Parent Compound | A549 (Lung) | 25.3 ± 2.1 |

| Derivative 1 | C-7 Acetylation | A549 (Lung) | 15.8 ± 1.5 |

| Derivative 2 | C-12 Hydroxylation | A549 (Lung) | 32.1 ± 3.4 |

| This compound | Parent Compound | MCF-7 (Breast) | 30.1 ± 2.8 |

| Derivative 1 | C-7 Acetylation | MCF-7 (Breast) | 12.5 ± 1.1 |

| Derivative 2 | C-12 Hydroxylation | MCF-7 (Breast) | 45.6 ± 4.2 |

| Doxorubicin | Positive Control | A549 (Lung) | 0.8 ± 0.1 |

| Doxorubicin | Positive Control | MCF-7 (Breast) | 1.2 ± 0.2 |

IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Modification | NO Inhibition IC50 (µM) ± SD | Cell Viability (%) at 100 µM |

| This compound | Parent Compound | 45.2 ± 3.9 | 98 ± 2 |

| Derivative 3 | C-7 Esterification | 22.7 ± 2.1 | 95 ± 4 |

| Derivative 4 | C-11 Oxidation | 58.9 ± 5.4 | 97 ± 3 |

| Dexamethasone | Positive Control | 5.6 ± 0.5 | 99 ± 1 |

NO: Nitric Oxide. Cell viability was assessed in RAW 264.7 macrophages using the MTT assay.

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | Parent Compound | 64 | >128 |

| Derivative 5 | C-7 Amination | 16 | 64 |

| Derivative 6 | C-12 Halogenation | 32 | 128 |

| Vancomycin | Positive Control | 1 | N/A |

| Ciprofloxacin | Positive Control | 0.5 | 0.25 |

MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of bioactivity.

Cytotoxicity Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity.

-

Optionally, add a resazurin-based indicator to aid in the determination of bacterial growth inhibition.

Signaling Pathway Analysis

Understanding the mechanism of action of bioactive derivatives is crucial. This compound and its analogs may exert their effects by modulating key intracellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.

Caption: Modulation of MAPK signaling pathways by this compound derivatives.

Conclusion

The screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. A systematic approach, combining targeted chemical synthesis with a hierarchical biological screening strategy, is essential for the efficient identification of lead compounds. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to undertake such investigations. Future studies focusing on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives are warranted to fully explore the therapeutic potential of this natural product scaffold.

A Technical Guide to Barbatusol and Its Natural Analogs: From Biological Activity to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatusol, a rearranged abietane (B96969) diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus), has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogs, focusing on their diverse biological activities. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways to facilitate further research and drug development endeavors.

Natural Analogs of this compound

This compound belongs to the abietane class of diterpenoids, which are abundant in plants of the Lamiaceae family, particularly the genus Plectranthus. Several natural analogs of this compound have been isolated from Plectranthus barbatus, sharing a similar core chemical scaffold. These include:

-

11,14-dihydroxy-8,11,13-abietatrien-7-one

-

Ferruginol

-

Cyclobutatusin

-

Barbatusin

-

Plectrabarbene

The structural similarities and differences among these compounds contribute to their varied biological activities.

Biological Activities and Quantitative Data

This compound and its natural analogs exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiprotozoal effects. The following tables summarize the available quantitative data for these compounds.

Cytotoxic Activity

The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Sugiol | FRO (Follicular thyroid cancer) | > 30 (Significant cytotoxicity at 30 µg/mL) | - | [1] |

| Hela (Cervical cancer) | 10.1 ± 0.33 | - | [2] | |

| HepG2 (Liver cancer) | 10.7 ± 0.54 | - | [2] | |

| HT-29 (Colon cancer) | 32.0 ± 2.11 | - | [2] | |

| 11,14-dihydroxy-8,11,13-abietatrien-7-one | FRO (Follicular thyroid cancer) | ~50 (40% reduction in viability at 50 µg/mL) | - | [1] |

| Ferruginol | Hela (Cervical cancer) | 20.3 ± 1.55 | - | [2] |

| HepG2 (Liver cancer) | 15.1 ± 2.03 | - | [2] | |

| HT-29 (Colon cancer) | 25.4 ± 2.33 | - | [2] | |

| 5,6-didehydro-7-hydroxy-taxodone | P. falciparum (erythrocytic schizonts) | - | 9.2 | [3] |

| T. brucei (free trypomastigotes) | - | 1.9 | [3] |

Antimicrobial Activity

Several analogs have demonstrated notable activity against pathogenic microbes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sugiol | Candida albicans KBN06P00076 | 125 | [4] |

| Candida glabrata KBN06P00066 | 125 | [4] | |

| Candida tropicalis KBN06P00682 | 250 | [4] | |

| Ferruginol | Staphylococcus aureus | 15.6 | [2] |

| Bacillus subtilis | 31.25 | [2] | |

| Escherichia coli | 62.5 | [2] | |

| Candida albicans | 31.25 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activities of this compound and its analogs.

Cytotoxicity Assay (Alamar Blue Assay)

This assay quantitatively measures cell viability and proliferation.

-

Cell Culture: Human cancer cells (e.g., FRO cells) are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 30, 50, and 100 µg/mL) and incubated for different time intervals (e.g., 24, 48, and 72 hours).

-

Alamar Blue Addition: Alamar Blue reagent is added to each well and incubated for a specified period.

-

Measurement: The absorbance is measured at specific wavelengths to determine the extent of reduction of the Alamar Blue reagent, which is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is essential for their development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by this compound analogs.

MAPK Signaling Pathway Inhibition by Sugiol

Sugiol has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] In macrophages stimulated with lipopolysaccharide (LPS), sugiol suppresses the phosphorylation of key MAPK members, including ERK, JNK, and p38. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of natural compounds like this compound and its analogs.

Conclusion

This compound and its natural analogs from Plectranthus barbatus represent a promising class of bioactive diterpenoids with potential applications in the development of new therapeutic agents. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities warrant further investigation. This guide provides a foundational resource for researchers by consolidating quantitative data, outlining key experimental protocols, and visualizing the known signaling pathways. Future research should focus on elucidating the structure-activity relationships, exploring a wider range of biological targets, and further unraveling the molecular mechanisms of action of these fascinating natural products.

References

- 1. scispace.com [scispace.com]

- 2. Comparative evaluation of cytotoxic, antimicrobial and antioxidant activities of the crude extracts of three Plectranthus species grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiprotozoal Activity of Abietane Diterpenoids Isolated from Plectranthus barbatus Andr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rombio.unibuc.ro [rombio.unibuc.ro]

- 5. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Barbatusol in Animal Models: An In-depth Technical Guide

Disclaimer: Direct pharmacokinetic studies on Barbatusol in animal models are not available in the current scientific literature. This guide provides a comprehensive overview of the pharmacokinetic profiles of structurally similar abietane (B96969) diterpenes, namely Ferruginol (B158077) and Carnosic Acid , to offer insights into the potential pharmacokinetic properties of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Abietane Diterpenes

This compound is a naturally occurring abietane diterpene isolated from Plectranthus barbatus (also known as Coleus barbatus). Abietane diterpenes are a large class of chemical compounds characterized by a specific tricyclic carbon skeleton. Many compounds within this class, including this compound, have garnered scientific interest for their diverse biological activities. Understanding the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for the development of any potential therapeutic agent.

Due to the absence of direct data for this compound, this guide will focus on the pharmacokinetics of two well-studied abietane diterpenes: Ferruginol and Carnosic Acid. These compounds share the core abietane structure and thus may exhibit comparable ADME properties.

Pharmacokinetic Profiles of Structurally Similar Abietane Diterpenes

The following tables summarize the available pharmacokinetic parameters for Ferruginol and Carnosic Acid in rodent models. This data provides a foundational understanding of how abietane diterpenes may behave in a biological system.

Table 1: Pharmacokinetic Parameters of Ferruginol in Rats

| Parameter | Value | Animal Model | Dosage | Route of Administration | Analytical Method | Reference |

| Cmax (Maximum Concentration) | 3.14 µg/mL | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |

| Tmax (Time to Cmax) | 40 min | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |

| t1/2 (Elimination Half-life) | 41.73 min | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |

| t1/2ka (Absorption Half-life) | 14.86 min | Wistar Rats | 20 mg/kg | Oral | HPLC | [1] |

Table 2: Pharmacokinetic Parameters of Carnosic Acid in Mice

| Parameter | Value | Animal Model | Dosage | Route of Administration | Analytical Method | Reference |

| Cmax (Maximum Concentration) | 5.75 µM | 5xFAD Transgenic Mice | 10 mg/kg (as diacetylcarnosic acid) | Oral | Not Specified | [2] |

| t1/2 (Half-life) | > 12 h | 5xFAD Transgenic Mice | 10 mg/kg (as diacetylcarnosic acid) | Oral | Not Specified | [2] |

| Bioavailability | ~20% better than Carnosic Acid | 5xFAD Transgenic Mice | 10 mg/kg (as diacetylcarnosic acid) | Oral | Not Specified | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline the experimental protocols used to obtain the data presented in the tables above.

Pharmacokinetic Study of Ferruginol in Rats

3.1.1. Animal Model and Dosing

-

Animal Species: Male Wistar rats.

-

Dosing: A single oral dose of Ferruginol (20 mg/kg) was administered.

3.1.2. Sample Collection

-

Blood samples were collected at various time points after administration to determine the plasma concentration of Ferruginol over time.

3.1.3. Analytical Method: High-Performance Liquid Chromatography (HPLC) [1]

-

Instrumentation: HPLC system with a VP ODS-C18 column.

-

Mobile Phase: A mixture of methanol (B129727) and 1% acetic acid solution (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 270 nm.

-

Sample Preparation: Ferruginol was extracted from plasma samples prior to HPLC analysis.

-

Quantification: The concentration of Ferruginol in plasma was determined by comparing the peak area to a standard curve. The method was linear over a range of 0.1-10.0 µg/mL.

Pharmacokinetic Study of Carnosic Acid in Mice

3.2.1. Animal Model and Dosing

-

Animal Species: 5xFAD transgenic mice (a model for Alzheimer's disease).

-

Dosing: A single oral gavage of diacetyl-carnosic acid (a pro-drug of Carnosic Acid) at a dose of 10 mg/kg.[2]

3.2.2. Sample Collection

-

Plasma samples were collected at different time points to measure the concentration of Carnosic Acid.

3.2.3. Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma samples were processed to extract Carnosic Acid. Typically, this involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.[3]

-

Chromatography: Separation is achieved using a C18 column with a gradient elution of a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]

-

Mass Spectrometry: Detection and quantification are performed using a mass spectrometer, which offers high sensitivity and selectivity.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflow for a pharmacokinetic study and a generalized metabolic pathway for abietane diterpenes.

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

References

- 1. Determination of ferruginol in rat plasma via high-performance liquid chromatography and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic Analysis of Carnosic Acid and Carnosol in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Barbatusol Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Barbatusol (B1201560)

This compound is a natural product belonging to the diterpenoid class of compounds, characterized by a unique rearranged abietane (B96969) carbon skeleton.[1] It is primarily isolated from the plant Coleus barbatus (also known as Plectranthus barbatus), a member of the mint family. The chemical structure of this compound features a phenolic moiety, which is often associated with antioxidant and other biological activities.[1][2] The IUPAC name for this compound is (11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7-tetraene-4,5-diol.[3]

Initial investigations into extracts of Coleus barbatus have revealed a range of biological effects, including antihypertensive properties.[3] However, the specific contribution of this compound to these activities and the potential for enhancing its therapeutic profile through chemical modification remain largely unexplored areas. This guide proposes a systematic approach to elucidate the SAR of this compound.

Proposed Structure-Activity Relationship (SAR) Study Workflow

A systematic SAR study of this compound would involve the synthesis of a library of analogues with targeted modifications to key structural motifs. The biological activity of these derivatives would then be evaluated through a panel of in vitro and in cellulo assays.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would focus on modifying specific functional groups and regions of the molecule to probe their importance for biological activity.

Modifications of the Aromatic Ring

The catechol-like aromatic ring is a prime target for modification due to its potential role in antioxidant activity and receptor binding.

-

Etherification and Esterification of Phenolic Hydroxyls: The two hydroxyl groups on the aromatic ring can be selectively or fully converted to ethers (e.g., methyl, ethyl, benzyl (B1604629) ethers) or esters (e.g., acetate, benzoate (B1203000) esters) to investigate the importance of hydrogen bond donating ability and steric bulk.

-

Modification of the Aromatic Substitution Pattern: Synthesis of isomers with different positioning of the hydroxyl groups on the aromatic ring could reveal insights into the required geometry for activity.

-

Introduction of Electron-Withdrawing or -Donating Groups: The introduction of substituents such as halogens, nitro groups, or amino groups to the aromatic ring can modulate the electronic properties of the phenol (B47542) system.

Modifications of the Aliphatic Rings

The tricyclic aliphatic core of this compound provides a rigid scaffold that can be modified to alter the overall shape and lipophilicity of the molecule.

-

Introduction of Functional Groups: Oxidation of allylic positions or other accessible carbons on the aliphatic rings could introduce new functional groups like ketones, alcohols, or alkenes.

-

Ring Size Modification: Although synthetically challenging, the expansion or contraction of one of the aliphatic rings could have a significant impact on how the molecule fits into a biological target.

Modification of the Isopropyl Group

The isopropyl group is another site for modification to explore the impact of steric bulk and lipophilicity in this region of the molecule.

-

Homologation and Isomerization: The isopropyl group can be replaced with other alkyl groups of varying size and branching (e.g., methyl, ethyl, tert-butyl).

-

Introduction of Polar Functional Groups: The isopropyl group could be replaced with more polar moieties, such as a hydroxymethyl or a carboxyl group, to investigate the effect on solubility and potential for new interactions.

Experimental Protocols

The following are examples of key experimental protocols that would be employed in a this compound SAR study.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound derivatives in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound derivatives.

-

Add a small volume of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The scavenging activity is calculated similarly to the DPPH assay.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours of incubation, collect the cell supernatant.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation

Quantitative data from the SAR studies should be summarized in tables for clear comparison of the activities of the different derivatives.

Table 1: Hypothetical SAR Data for this compound Derivatives - Aromatic Ring Modifications

| Compound | R¹ | R² | Antioxidant Activity (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) |

| This compound | H | H | 15.2 | > 100 |

| 1a | CH₃ | H | 45.8 | > 100 |

| 1b | CH₃ | CH₃ | 89.1 | > 100 |

| 1c | Ac | H | 62.5 | > 100 |

| 1d | Ac | Ac | 110.3 | > 100 |

| 1e | Cl | H | 12.7 | 85.3 |

Table 2: Hypothetical SAR Data for this compound Derivatives - Isopropyl Group Modifications

| Compound | R³ | Anti-inflammatory Activity (NO Inhibition IC₅₀, µM) |

| This compound | -CH(CH₃)₂ | 25.4 |

| 2a | -CH₃ | 42.1 |

| 2b | -C(CH₃)₃ | 18.9 |

| 2c | -CH₂OH | 35.6 |

| 2d | -COOH | > 100 |

Visualization of Key Concepts

Proposed Mechanism of Action for Antioxidant Activity

The phenolic hydroxyl groups of this compound are hypothesized to be crucial for its antioxidant activity through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.

Conclusion

While comprehensive SAR studies on this compound are not yet prominent in the scientific literature, its unique chemical structure and the biological activities of its source plant provide a strong rationale for such investigations. The systematic approach outlined in this guide, encompassing targeted synthesis, robust biological evaluation, and clear data analysis, offers a blueprint for unlocking the therapeutic potential of the this compound scaffold. The identification of lead compounds from such studies could pave the way for the development of novel therapeutic agents for a variety of diseases.

References

Ethnobotanical-Guided Discovery: A Technical Whitepaper on Barbatusol from Coleus barbatus

Executive Summary: Coleus barbatus (syn. Plectranthus barbatus), a perennial herb of the Lamiaceae family, holds a significant place in traditional medicine systems across Africa, Asia, and Brazil. Its roots, rich in bioactive diterpenoids, have been used for centuries to treat a spectrum of ailments, particularly those related to digestive, cardiovascular, and respiratory health. While the labdane (B1241275) diterpene forskolin (B1673556) is the most extensively studied constituent, other compounds like the phenolic diterpene Barbatusol present promising avenues for pharmacological research. This technical guide explores the ethnobotanical uses of Coleus barbatus as a foundation for the scientific investigation of this compound. It provides a comprehensive overview of the plant's traditional applications, its key phytochemicals, and detailed experimental protocols for the extraction, isolation, and quantification of its constituent compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ethnobotanical knowledge for modern therapeutic discovery.

Introduction to Coleus barbatus

Coleus barbatus is a perennial plant native to the subtropical and tropical regions of India, East Africa, and parts of Asia.[1] Known by various synonyms including Plectranthus barbatus and Coleus forskohlii, it is a prominent herb in Ayurvedic and Hindu traditional medicine, as well as in the folk medicine of Brazil and tropical Africa.[2][3][4] The plant is characterized by its velvety leaves and clusters of purple-blue flowers, but its primary medicinal value lies in its tuberous roots.[1][5] These roots are the exclusive natural source of the diterpenoid forskolin, a potent activator of adenylyl cyclase used extensively in cell biology research.[1][6] Beyond forskolin, the roots and other parts of the plant contain a diverse array of bioactive molecules, including essential oils, flavonoids, and other diterpenoids such as this compound.[2][3][7] this compound, a phenolic diterpene with a rearranged abietane (B96969) skeleton, has been identified as a biologically active constituent, yet it remains significantly less characterized than forskolin.[3] This guide focuses on the ethnobotanical framework that justifies a deeper pharmacological investigation into this compound.

Ethnobotanical Profile

The long history of C. barbatus use in traditional medicine provides a rich dataset of its perceived therapeutic effects. These applications, documented across multiple continents, often point toward specific physiological activities that can guide modern scientific inquiry. The majority of traditional uses relate to intestinal and liver conditions, respiratory disorders, and cardiovascular diseases.[2][4]

| Traditional Use | Part(s) Used | Geographical Region / Medical System | Reference |

| Digestive & Liver Ailments | Leaves, Roots | Brazil, East & Central Africa, China | [2][3][5] |

| Respiratory Disorders (e.g., Asthma) | Leaves, Roots | Ayurveda, Africa | [1][2][8] |

| Cardiovascular Conditions (e.g., Heart Disease, Hypertension) | Roots | Ayurvedic Medicine | [5][8] |

| Spasmodic Pain & Painful Urination | Roots | Ayurvedic Medicine | [5] |

| Analgesic (Painkiller) | Not specified | Brazil, French Caribbean | [5][6] |

| Skin Infections & Intestinal Disorders | Foliage, Leaves | Egypt, Africa | [1][5] |

| Emmenagogue, Expectorant, Diuretic | Leaves | Egypt, Africa | [5] |

| Nervous System Disorders & Convulsions | Not specified | Ayurveda | [2][5] |

Phytochemistry: Beyond Forskolin

The chemical composition of Coleus barbatus is complex and varied. While its fame in the scientific community is largely due to forskolin, the plant is a rich source of other classes of compounds that likely contribute to its traditional medicinal efficacy.

-

Diterpenoids : This is the most significant class of compounds found in C. barbatus. Besides forskolin, the plant contains numerous other abietane and 8,13-epoxy-labd-14-en-11-one diterpenoids.[2][4] This compound belongs to this class and is noted for its unique rearranged abietane skeleton.[3]

-

Essential Oils : The leaves and stems produce volatile oils rich in monoterpenes and sesquiterpenes, including α-pinene, β-caryophyllene, eugenol, and limonene, which contribute to the plant's aromatic properties and possess antimicrobial and anti-inflammatory effects.[1][8][9]

-

Phenolic Compounds : Herbal teas made from the plant contain rosmarinic acid.[6] The roots are also a source of various polyphenolic compounds and flavonoids, which are known for their antioxidant properties.[7][10][11]

Pharmacological Potential of Coleus barbatus Extracts

Modern pharmacological studies have begun to validate many of the traditional uses of C. barbatus. Research has primarily focused on crude extracts of the plant, demonstrating a wide range of biological activities. While specific quantitative data (e.g., IC50 values) for isolated this compound is not widely available in the literature, the activities of the plant's extracts provide a strong rationale for its further investigation.

| Pharmacological Activity | Extract Source | Key Findings | Reference |

| Antioxidant | Root Extracts | Ethanolic extracts exhibit high antioxidant capacity, effectively scavenging free radicals like DPPH. | [5][10] |

| Antimicrobial | Leaf & Root Extracts | Extracts show activity against Helicobacter pylori and bacteria associated with skin infections, such as Propionibacterium acnes. | [9] |

| Cytotoxic | Root Extracts | Barbaterpene and barbatusterol, other compounds from the plant, have demonstrated cytotoxic activity against cancer cell lines. | [9] |

| Anti-HIV | Root Extracts | An ethanolic extract (at 100 µg/mL) was found to inhibit HIV-1 protease activity by 70%. | [5] |

| Anticonvulsant | Leaf Extracts | A hydroalcoholic extract showed marked activity against strychnine-induced convulsions in mice. | [12] |

From Traditional Use to Scientific Validation: A Logical Workflow

The discovery pipeline for natural products like this compound often begins with ethnobotanical clues. The diagram below illustrates the logical progression from traditional knowledge to the scientific elucidation of a compound's mechanism of action. Currently, research on this compound is in the early stages of this pathway, with a clear need for comprehensive bioactivity screening and mechanism of action studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in the antioxidant systems as part of the signaling pathway responsible for the programmed cell death activated by nitric oxide and reactive oxygen species in tobacco Bright-Yellow 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Signaling pathway played by salicylic acid, gentisic acid, nitric oxide, polyamines and non-enzymatic antioxidants in compatible and incompatible Solanum-tomato mottle mosaic virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Signaling pathways that regulate Trypanosoma cruzi infection and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of marker compounds in Angelica gigas, Angelica sinensis, and Angelica acutiloba by HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Barbatusol and Secondary Messenger Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barbatusol (B1201560), a diterpene isolated from Coleus barbatus (also known as Plectranthus barbatus), has been identified as a compound with potential biological activity.[1] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific effects on intracellular secondary messenger signaling pathways. While this compound has been noted as an antihypertensive agent, detailed mechanistic studies elucidating its interaction with key signaling molecules such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are not publicly available.[2]

In contrast, another prominent diterpene from the same plant, forskolin (B1673556), is a well-characterized and widely utilized tool in cell biology for its potent activation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. Due to the limited specific data on this compound, this guide will focus on the established effects of forskolin on the cAMP signaling pathway as a representative example of a bioactive compound from Coleus barbatus. This information may serve as a foundational framework for potential future investigations into the specific mechanisms of this compound.

This compound: Current State of Knowledge

This compound is a bioactive diterpene with a rearranged abietane (B96969) skeleton.[1] Its isolation and structure were first reported in 1982.[1] While it is described as an antihypertensive agent, the molecular mechanisms underlying this effect remain to be elucidated.[2] There is currently no available quantitative data, such as IC50 or EC50 values, or detailed experimental protocols that describe this compound's direct impact on secondary messenger signaling pathways.

Forskolin: A Case Study in Adenylyl Cyclase Activation

Forskolin, also derived from Coleus barbatus, is a potent and direct activator of most isoforms of adenylyl cyclase. This action leads to a rapid increase in intracellular cAMP levels, a critical secondary messenger involved in a vast array of cellular processes.

The cAMP Signaling Pathway

The cAMP-dependent pathway is a fundamental signal transduction cascade. It is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream target proteins, modulating their activity and leading to a cellular response. The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

Quantitative Data for Forskolin's Effect on Adenylyl Cyclase

The following table summarizes representative quantitative data for forskolin's activity. It is important to note that specific values can vary depending on the adenylyl cyclase isoform, cell type, and experimental conditions.

| Parameter | Value | Description |

| EC50 | 1 - 15 µM | The concentration of forskolin that elicits a half-maximal activation of adenylyl cyclase. |

| Maximal Stimulation | 10- to 30-fold | The typical increase in cAMP levels observed in response to maximal forskolin stimulation in various cell types. |

Experimental Protocols for Studying Adenylyl Cyclase Activity

The following outlines a general workflow for assessing the effect of a test compound, such as this compound, on adenylyl cyclase activity.

References

Unveiling the Molecular Targets of Barbatusol: A Technical Guide for Researchers

For Immediate Release